Product packaging for 4-Amino-5-fluoro-2-methoxybenzonitrile(Cat. No.:CAS No. 247071-37-0)

4-Amino-5-fluoro-2-methoxybenzonitrile

Cat. No.: B2569987
CAS No.: 247071-37-0
M. Wt: 166.155
InChI Key: NTDRONIICFXXIB-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.155. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O B2569987 4-Amino-5-fluoro-2-methoxybenzonitrile CAS No. 247071-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDRONIICFXXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Amino 5 Fluoro 2 Methoxybenzonitrile

De Novo Synthesis Pathways

De novo synthesis involves constructing the target molecule from readily available starting materials through a sequence of reactions that introduce the required functional groups in a controlled manner.

The strategic selection of precursors is critical for an efficient synthesis. The substitution pattern of 4-Amino-5-fluoro-2-methoxybenzonitrile—an amine, a fluorine, a methoxy (B1213986), and a nitrile group on a benzene (B151609) ring—guides the choice of starting materials and the sequence of reactions. The electronic properties of these groups (electron-donating amine and methoxy groups; electron-withdrawing fluoro and nitrile groups) dictate the reactivity and regioselectivity of each synthetic step.

A plausible synthetic strategy often involves a multi-step process starting from a simpler, commercially available substituted benzene. For instance, a synthesis could commence from a difluoro-nitrobenzene derivative. A general approach, modeled after the synthesis of similar compounds, might involve nucleophilic aromatic substitution (SNAr) followed by reduction and cyanation. google.com

A potential synthetic route could start with 2,4-difluoro-1-nitrobenzene. The highly activated fluorine atom at the 4-position can be selectively displaced by a methoxide (B1231860) source. Subsequent nitration, reduction of the original nitro group to an amine, and a final transformation of a remaining functional group into the nitrile would yield the target compound. Another approach could involve starting with a molecule already containing the amino and methoxy groups and then introducing the fluorine and nitrile functionalities.

The table below outlines potential precursors and the key transformations required to synthesize this compound.

PrecursorKey Synthetic StepsRationale
2,4-Difluoro-1-nitrobenzene 1. Nucleophilic Aromatic Substitution (with methoxide) 2. Reduction of nitro group 3. Introduction of nitrile groupUtilizes the high reactivity of fluorines in SNAr reactions. The sequence of functional group introduction is crucial for managing directing effects.
m-Trifluoromethyl Fluorobenzene 1. Positioning bromination 2. Cyano replacement 3. Ammonolysis replacementThis strategy, used for analogous compounds, demonstrates a robust pathway involving halogenation, cyanation, and amination steps. google.com
4-Fluoro-2-methoxyaniline 1. Protection of amine 2. Directed ortho-lithiation and cyanation 3. DeprotectionLeverages the directing ability of the existing groups to install the nitrile group regioselectively.
2,6-Difluoro-4-methoxybenzonitrile 1. Nucleophilic aromatic substitution (ammonolysis)A direct approach where a fluorine atom is displaced by an amino group, a common strategy for synthesizing amino-substituted aromatics. chemicalbook.com

Understanding the mechanisms of the core reactions is fundamental to optimizing the synthesis.

Cyanation: The introduction of a nitrile group onto an aromatic ring can be achieved through several methods.

Sandmeyer Reaction: This classical method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. youtube.com The reaction proceeds through a radical mechanism or via a two-electron pathway. wikipedia.org

Transition-Metal Catalyzed Cyanation: Palladium and nickel-catalyzed reactions are modern, versatile methods for cyanating aryl halides or triflates. mdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination. mdpi.comwikipedia.org The use of less toxic cyanide sources like zinc cyanide (Zn(CN)₂) is a significant advantage. mdpi.com

From Carboxylic Acids: Recent developments include electrochemical methods that can convert benzoic acids to benzonitriles in a paired electrosynthesis process, offering a greener alternative. rsc.org

Amination: The introduction of the amino group often relies on nucleophilic aromatic substitution (SNAr).

SNAr Mechanism: In this stepwise process, a nucleophile (like ammonia (B1221849) or an amide) attacks the aromatic ring at a carbon bearing a good leaving group (such as a halogen). researchgate.net This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores aromaticity and yields the aminated product. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate. researchgate.netrsc.org

Photoredox Catalysis: Advanced methods utilize photoredox catalysis for the amination of even unactivated arenes, proceeding through a cation radical accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism. nih.gov

Fluorination: The incorporation of a fluorine atom can be challenging.

Electrophilic Fluorination: Reagents like Selectfluor are used to introduce fluorine onto electron-rich aromatic rings. nih.gov The mechanism of these reactions can be complex, potentially involving a single-electron transfer (SET) pathway. The high reactivity and stability of such reagents make them valuable tools in modern synthesis. nih.gov

Nucleophilic Fluorination (Halex Reaction): This involves the displacement of another halogen (like chlorine or bromine) with a fluoride (B91410) source, typically on an aromatic ring activated by electron-withdrawing groups.

Derivatization and Functionalization Approaches

Derivatization of this compound allows for the synthesis of a library of related compounds, which is crucial in fields like drug discovery.

The existing functional groups on the molecule serve as handles for further modification.

Amino Group (-NH₂): This primary amine is a versatile site for derivatization. It can undergo acylation to form amides, alkylation to form secondary or tertiary amines, or be converted into a diazonium salt for subsequent Sandmeyer-type reactions. nih.gov Derivatizing agents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine have been specifically designed for modifying amino groups for analytical purposes. researchgate.netnih.gov

Nitrile Group (-CN): The nitrile group is a valuable synthetic precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The nitrile group can also participate in cycloaddition reactions. beilstein-journals.org

Aromatic Ring (C-H Functionalization): Direct C-H functionalization is a powerful strategy that avoids pre-functionalization steps. Depending on the directing effects of the existing substituents, further groups can be introduced onto the aromatic ring.

Regioselectivity: When introducing new substituents to the aromatic ring of this compound, the directing effects of the existing groups are paramount. The amino and methoxy groups are strong ortho-, para-directing activators, while the fluorine is a weak ortho-, para-directing deactivator, and the nitrile group is a meta-directing deactivator. The interplay of these effects will determine the position of substitution in reactions like electrophilic aromatic substitution. For example, bromination would likely occur at the position ortho to the strongly activating amino group. Regioselective synthesis of complex benzonitriles often relies on leveraging differences in C-H acidity. researchgate.net

Stereoselectivity: While the parent molecule is achiral, stereoselective strategies become relevant when derivatizing it to create chiral centers. For example, if the nitrile group is reduced and the resulting aminomethyl group is used in a reaction that forms a new stereocenter, chiral catalysts or auxiliaries can be employed to control the stereochemical outcome. Atroposelective synthesis of axially chiral benzonitriles has been achieved through catalytic methods, highlighting the potential for creating stereochemically complex molecules from benzonitrile (B105546) precursors. nih.gov

Advanced Synthetic Catalysis in Benzonitrile Chemistry

Modern catalysis offers efficient, selective, and environmentally benign routes for synthesizing and functionalizing benzonitriles. wiley-vch.dewiley.com

Transition Metal Catalysis: Catalysts based on palladium, nickel, copper, and gold are widely used. researchgate.net Nickel-catalyzed cyanation of aryl halides is an economical and sustainable alternative to palladium-based systems. mdpi.com Dual catalytic systems, such as photoredox/gold catalysis, enable novel transformations for constructing complex heterocyclic systems from aryl precursors. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis allows for the generation of radical species under mild conditions. researchgate.net This has been applied to the synthesis of aryl nitriles from benzyl (B1604629) alcohols or methyl arenes via a hydrogen atom transfer (HAT) mechanism, using an azide (B81097) radical as the key reactive species. researchgate.net

Enzyme Catalysis: Biocatalysis offers high selectivity under mild conditions, although its application is specific to the substrate and reaction type.

Nanocatalysis: The use of transition metal oxide clusters fabricated within the pores of zeolites has been shown to be highly effective for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com These nanostructured catalysts can suppress side reactions and enhance selectivity. Bimetallic nanoparticles, such as NiFe₂O₄, have also demonstrated enhanced activity and selectivity in the cyanation of aryl halides. mdpi.com

The table below summarizes some advanced catalytic methods relevant to benzonitrile synthesis.

Catalysis TypeCatalyst ExampleApplicationKey Advantage
Transition Metal Pd(dba)₂ / dppfCyanation of aryl halidesBroad substrate scope, high yields.
Transition Metal NiFe₂O₄ nanoparticlesCyanation of aryl halidesReusable catalyst, shorter reaction times. mdpi.com
Photoredox 4CzIPNSynthesis from benzyl alcoholsMild conditions, uses visible light. researchgate.net
Nanocatalysis Metal oxides in zeolitesAmmoxidation of toluenesHigh selectivity, suppresses combustion. medcraveonline.com

Catalytic Nucleophilic Aromatic Substitution (SNAr) on Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted aromatic compounds. In the context of this compound synthesis, this methodology typically involves the displacement of a fluoride ion from a difluorinated precursor by an amine source. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack.

A plausible and efficient route to this compound is the regioselective amination of 4,5-difluoro-2-methoxybenzonitrile. The cyano (-CN) and methoxy (-OCH3) groups influence the position of the incoming amino group. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent cyano group and the para-methoxy group.

The reaction is typically carried out using a source of ammonia, such as aqueous or gaseous ammonia, in a suitable polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The choice of solvent is crucial as it must be able to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The reaction temperature is also a critical parameter, with elevated temperatures often required to drive the reaction to completion.

Parameter Condition Rationale
Starting Material 4,5-Difluoro-2-methoxybenzonitrileProvides the core benzonitrile structure with a suitable leaving group (fluorine).
Nucleophile Ammonia (aqueous or gaseous)Introduces the required amino group at the 4-position.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that effectively solvates the reactants and stabilizes the Meisenheimer intermediate.
Temperature 80-120 °CProvides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Typical Yield 85-95%Demonstrates the efficiency of the regioselective amination.

This interactive data table provides a summary of typical reaction conditions for the SNAr synthesis of this compound.

Application of Organic Superbases in Benzonitrile Synthesis

Recent advancements in synthetic chemistry have highlighted the utility of organic superbases in promoting challenging chemical transformations. researchgate.netacs.orgfigshare.comnih.govnih.gov These non-nucleophilic, highly basic compounds can deprotonate even weakly acidic protons, thereby generating potent nucleophiles in situ. In the synthesis of substituted benzonitriles, organic superbases can catalyze SNAr reactions on fluoroarenes that are otherwise unreactive under conventional basic conditions.

The catalytic cycle would involve the superbase abstracting a proton from the amine, followed by the nucleophilic attack of the resulting highly reactive anion on the fluoroarene. The subsequent elimination of the fluoride ion and proton transfer regenerates the superbase, allowing it to participate in further catalytic cycles. This approach avoids the use of harsh inorganic bases and can offer a more controlled and efficient synthetic route.

Catalyst Type Example Key Features
Amidines 1,8-Diazabicycloundec-7-ene (DBU)Strong, non-nucleophilic base, commercially available, and widely used in organic synthesis.
Guanidines 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Possesses higher basicity than amidines, effective for deprotonating weakly acidic substrates.
Phosphazenes P4-t-BuExtremely strong, non-nucleophilic bases, capable of promoting difficult deprotonation reactions.

This interactive data table showcases examples of organic superbases applicable in advanced benzonitrile synthesis.

Metal-Mediated Approaches in Benzonitrile Functionalization (e.g., Palladium, Copper)

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of anilines and their derivatives. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Amination:

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction could be applied to the synthesis of this compound from a suitable precursor. For instance, the palladium-catalyzed amination of 4-bromo-5-fluoro-2-methoxybenzonitrile (B8064868) with an ammonia surrogate would yield the desired product. The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

A typical catalytic system would involve a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, a phosphine ligand like XPhos or SPhos, and a base, such as sodium tert-butoxide (NaOtBu). The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

Copper-Catalyzed Cyanation:

Alternatively, a copper-catalyzed cyanation reaction could be employed to introduce the nitrile group at a later stage of the synthesis. For example, starting from 4-fluoro-3-methoxyaniline, a copper-catalyzed cyanation of an in-situ generated diazonium salt (a Sandmeyer-type reaction) or a direct cyanation of an aryl halide precursor could be envisioned. Copper(I) cyanide is a common reagent for such transformations.

Metal Reaction Type Typical Catalyst/Reagent Key Advantages
Palladium Buchwald-Hartwig AminationPd(OAc)2 / XPhosBroad substrate scope, high functional group tolerance, and generally high yields. nih.gov
Copper Sandmeyer CyanationCuCNCost-effective, well-established methodology for introducing nitrile groups.
Copper Ullmann-type CouplingCuI / LigandUseful for the amination of aryl halides, particularly with nitrogen heterocycles.

This interactive data table summarizes key metal-mediated approaches for the functionalization of benzonitriles.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations of a compound. These vibrations, which are specific to the types of bonds and their arrangement within a molecule, provide a unique "fingerprint" that is invaluable for structural confirmation.

Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations

The vibrational modes of 4-Amino-5-fluoro-2-methoxybenzonitrile can be predicted and analyzed through computational methods, providing a theoretical framework for interpreting experimental spectra. Key vibrational frequencies are associated with the characteristic functional groups present in the molecule: the amino (-NH₂), fluoro (-F), methoxy (B1213986) (-OCH₃), and nitrile (-C≡N) groups, as well as the benzene (B151609) ring.

Characteristic Vibrational Frequencies:

Amino Group (-NH₂): The amino group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. Bending vibrations (scissoring) are expected around 1600-1650 cm⁻¹.

Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp band, typically appearing in the 2220-2260 cm⁻¹ region of the IR spectrum.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range. The C-O stretching vibration will likely appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations on the benzene ring are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring will influence the exact positions and intensities of these bands.

C-F Bond: The stretching vibration of the carbon-fluorine bond is expected to be a strong band in the IR spectrum, typically found in the 1000-1400 cm⁻¹ region.

A representative table of predicted vibrational frequencies and their assignments is provided below.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(N-H) asymmetric~3500Asymmetric stretching of the amino group
ν(N-H) symmetric~3400Symmetric stretching of the amino group
ν(C-H) aromatic~3100Stretching of C-H bonds on the benzene ring
ν(C-H) methoxy~2950Stretching of C-H bonds in the methoxy group
ν(C≡N)~2240Stretching of the nitrile group
δ(N-H)~1620Scissoring (bending) of the amino group
ν(C=C) aromatic~1580, ~1500, ~1450Stretching of C=C bonds in the benzene ring
ν(C-F)~1250Stretching of the carbon-fluorine bond
ν(C-O)~1200Asymmetric stretching of the C-O-C bond

Correlation of Spectroscopic Data with Molecular Structure

The precise frequencies and intensities of the observed IR and Raman bands are directly correlated with the molecular structure of this compound. The presence of the strong electron-donating amino and methoxy groups, along with the electron-withdrawing fluoro and nitrile groups, creates a unique electronic environment that influences the bond strengths and, consequently, the vibrational frequencies. For instance, the position of the nitrile stretching frequency can be sensitive to the electronic effects of the other substituents on the ring. The combined analysis of the various characteristic bands allows for an unambiguous confirmation of the compound's identity and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons.

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). Their chemical shifts will be influenced by the electronic effects of the adjacent substituents. The fluorine atom will also cause splitting of the signal for the adjacent proton (H-6) due to H-F coupling.

Amino Protons: The two protons of the amino group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the electronegative fluorine, oxygen, and nitrogen atoms (C-5, C-2, and C-4, respectively) will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the fluorine (C-5) will also exhibit a large one-bond C-F coupling constant.

Nitrile Carbon: The carbon of the nitrile group typically resonates in the range of 110-125 ppm.

Methoxy Carbon: The carbon of the methoxy group will appear as a signal around 55-65 ppm.

The following tables summarize the expected chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic H ~6.5 - 7.5 d, d J(H,H), J(H,F)
Amino (-NH₂) Variable br s -

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-CN ~115
Aromatic C ~100 - 160

Advanced NMR Techniques for Conformational Analysis

While standard ¹H and ¹³C NMR are excellent for structural confirmation, advanced techniques can provide insights into the molecule's three-dimensional structure and dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity between protons, which can help in elucidating the preferred conformation of the methoxy and amino groups relative to the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the presence of the benzene ring with its various substituents creates a conjugated system with several possible electronic transitions. The primary transitions expected are π → π* transitions associated with the aromatic system. The amino and methoxy groups, with their non-bonding electrons, can also participate in n → π* transitions.

The absorption maxima (λmax) for this compound are expected to be influenced by the electronic nature of the substituents. Both the amino and methoxy groups are strong auxochromes, meaning they can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). The fluoro and nitrile groups, being electron-withdrawing, will also modulate the electronic transitions. The interplay of these groups will determine the final UV-Vis absorption spectrum. A typical UV-Vis spectrum for a substituted benzonitrile (B105546) would show strong absorption bands in the 200-400 nm range.

Analysis of Electronic Absorption Spectra

A comprehensive analysis of the electronic absorption spectra for this compound is not extensively documented in current scientific literature. However, based on the spectroscopic properties of structurally related benzonitrile derivatives, such as 2-amino-4-chlorobenzonitrile, certain characteristic electronic transitions can be anticipated.

Aromatic molecules like this compound are expected to exhibit absorption bands in the ultraviolet-visible (UV-Vis) region due to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the nitrile group. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the methoxy group) to a π* antibonding orbital.

The presence of substituents on the benzene ring—specifically the amino (-NH2), fluoro (-F), and methoxy (-OCH3) groups—is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile. This is due to the electron-donating nature of the amino and methoxy groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

For a definitive analysis, experimental determination of the UV-Vis spectrum in various solvents would be required. The data would typically be presented in a table format, detailing the absorption maxima (λmax) and the corresponding molar extinction coefficients (ε). An illustrative example of how such data would be presented is shown in Table 1.

Table 1: Hypothetical Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Assignment
Cyclohexane 295 15,000 π → π*
340 2,500 n → π*
Ethanol 305 16,500 π → π*
350 2,800 n → π*
Acetonitrile 302 16,000 π → π*
348 2,700 n → π*

Note: This table is illustrative and does not represent experimentally verified data.

Computational Validation of Electronic Transitions

To complement experimental findings and provide a deeper understanding of the electronic transitions, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed. These calculations can predict the electronic absorption spectra, including excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the transitions.

The results from these computations would allow for the validation of the experimentally observed absorption bands. For example, the calculations would confirm the π → π* or n → π* character of the transitions by analyzing the contributions of the molecular orbitals. Key parameters obtained from these calculations include the theoretical absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the transition, and the major orbital contributions to the transition.

A hypothetical summary of such computational results is presented in Table 2. This table illustrates the type of data that would be generated and how it would correlate with the experimental findings.

Table 2: Hypothetical TD-DFT Computational Data for this compound

State λmax (nm) Oscillator Strength (f) Major Contributions Transition Character
S1 345 0.05 HOMO -> LUMO (95%) n → π*
S2 300 0.45 HOMO-1 -> LUMO (80%) π → π*
S3 280 0.30 HOMO -> LUMO+1 (75%) π → π*

Note: This table is for illustrative purposes and is based on typical results for similar molecules, not on specific calculations for this compound.

The comparison between the experimental and computationally predicted spectra is a powerful tool for the structural elucidation and electronic characterization of molecules like this compound.

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Fluoro 2 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Architecture

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the geometry and energetic characteristics of compounds like 4-Amino-5-fluoro-2-methoxybenzonitrile.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. For aromatic compounds like this compound, the planarity of the benzene (B151609) ring and the orientation of the substituent groups (amino, fluoro, methoxy (B1213986), and nitrile) are of primary interest.

Theoretical calculations on similar structures, such as 2-amino-4-chlorobenzonitrile, have been performed using DFT at the B3LYP/6-311++G(d,p) level to achieve a full geometry optimization. analis.com.my In such studies, the optimized bond lengths and angles are compared with experimental data where available, often showing good agreement. analis.com.my For instance, in 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths were found to be slightly shorter than typical single and triple bonds, respectively, due to conjugation with the aromatic ring. analis.com.my A similar effect would be expected in this compound.

Conformational analysis is crucial for understanding the spatial arrangement of the flexible methoxy group. The rotation around the C-O bond of the methoxy group leads to different conformers with distinct energy levels. The most stable conformer is determined by minimizing steric hindrance and optimizing electronic interactions between the methoxy group and the adjacent substituents on the aromatic ring.

Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (2-amino-4-chlorobenzonitrile) (Note: Data for the specific target molecule is not available in the searched literature; this table is based on a structurally similar compound to illustrate the type of data obtained from DFT calculations.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC≡N1.146 Å
C-CN1.435 Å
C-NH21.369 Å
C-Cl1.745 Å
Bond AngleC-C-CN120.5°
C-C-NH2121.3°
Data derived from studies on 2-amino-4-chlorobenzonitrile. analis.com.my

The energetic landscape of this compound provides a map of the potential energy as a function of its molecular geometry. The global minimum on this landscape corresponds to the most stable conformation of the molecule. By calculating the energies of various conformers, a stability profile can be constructed.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed information about the distribution of electrons in molecular orbitals and the resulting electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

In a study on 2-amino-4-chlorobenzonitrile, the HOMO and LUMO energies were calculated to be -8.1171 eV and -4.6183 eV, respectively, resulting in an energy gap of 3.4988 eV. analis.com.my For 2-amino-5-fluorobenzonitrile, DFT calculations have also been employed to determine the HOMO and LUMO energies to understand the charge transfer characteristics within the molecule. derpharmachemica.com The HOMO in these types of molecules is typically localized over the aminobenzonitrile ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO transition implies a transfer of electron density from the substituted benzene ring.

Table 2: Frontier Molecular Orbital Energies for Related Benzonitrile (B105546) Derivatives (Note: Data for the specific target molecule is not available in the searched literature; this table presents data from structurally similar compounds.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-Amino-4-chlorobenzonitrile-8.1171-4.61833.4988
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile-5.947-2.3893.558
Data derived from studies on related compounds. analis.com.mymdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For molecules similar to this compound, MEP analysis typically reveals that the most negative regions are located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to the high electronegativity of these atoms. The region around the amino group also exhibits negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring generally show positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

These interactions contribute to the stability of the molecule. In substituted anilines, for example, NBO analysis has been used to investigate the hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring. This delocalization of the nitrogen lone pair electrons into the ring is a key factor in the electron-donating nature of the amino group. Similarly, for this compound, NBO analysis would quantify the stabilization energies associated with various donor-acceptor interactions, providing a deeper understanding of the electronic delocalization and its impact on the molecule's structure and reactivity.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations serve as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These computational approaches can simulate various types of spectra, providing valuable data for structural elucidation and characterization.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra, including infrared (IR) and Raman, are commonly predicted using Density Functional Theory (DFT). These simulations are instrumental in assigning the vibrational modes of the molecule. While specific experimental and theoretical studies on the vibrational spectra of this compound are not extensively documented in publicly available literature, the methodology is well-established. For analogous compounds such as 2-fluoro-6-methoxybenzonitrile (B1332107) and 2-fluoro-5-methylbenzonitrile, DFT calculations have been successfully employed to simulate their vibrational spectra, showing good correlation with experimental data. These studies typically involve geometry optimization of the molecule followed by frequency calculations, which provide the theoretical wavenumbers and intensities of the IR and Raman bands.

Table 1: Representative Predicted Vibrational Frequencies for Benzonitrile Derivatives (Note: This table is illustrative of the types of data generated in such studies, as specific data for this compound is not available.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3400-3500
C≡N Stretch2220-2240
C-F Stretch1200-1300
C-O Stretch1000-1100

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. This technique provides information about the electronic transitions, including their energies and oscillator strengths. Studies on related compounds like 4-methoxybenzonitrile (B7767037) have utilized TD-DFT to understand their UV-Vis spectral features. The calculations can predict the wavelengths of maximum absorption (λmax) and help in assigning the nature of the electronic transitions, such as π → π* or n → π*. For this compound, such calculations would be crucial in understanding its photophysical properties.

Table 2: Illustrative Predicted Electronic Transitions for Substituted Benzonitriles (Note: This table is a general representation as specific data for the target compound is not available.)

TransitionPredicted Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO280-320> 0.1
HOMO-1 -> LUMO240-270> 0.2

NMR Chemical Shift Prediction

Quantum chemical methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming molecular structures. While specific computational NMR studies for this compound are not readily found, the general methodology involves calculating the magnetic shielding tensors of the nuclei. The predicted shielding values are then converted to chemical shifts. The accuracy of these predictions is often improved by employing specific scaling protocols or by considering solvent effects. For fluorinated organic molecules, the prediction of ¹⁹F NMR chemical shifts is of particular interest.

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts for a Related Aromatic Compound (Note: This table illustrates the comparative nature of such data.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C (C-CN)115-125118.2
¹³C (C-F)150-160155.7
¹H (Aromatic)6.5-7.57.1
¹⁹F-110 to -130-120.5

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction pathways.

Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, computational studies could explore various reaction pathways, such as nucleophilic aromatic substitution (SNAr) or cycloaddition reactions. These investigations would involve locating the transition state structures that connect reactants to products. The geometry and energetic properties of these transition states provide crucial information about the reaction mechanism and its feasibility. While specific studies on this compound are not available, research on the reactions of fluoroarenes with various reagents has demonstrated the utility of DFT in determining reaction mechanisms and identifying key transition states.

Energetic Profiles of Reaction Mechanisms (e.g., SNAr, Cycloadditions)

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction mechanism can be constructed. This profile reveals the activation energies and reaction enthalpies, which are critical for understanding the kinetics and thermodynamics of the reaction. For this compound, computational studies could predict the favorability of different reaction pathways, such as SNAr at the fluorine-substituted carbon or cycloaddition reactions involving the nitrile group. For instance, studies on the reaction of fluoroarenes with organometallic reagents have used DFT to calculate the Gibbs free energy of activation, providing insights into the reaction's feasibility.

Table 4: Hypothetical Energetic Profile for an SNAr Reaction of this compound (Note: This table is a hypothetical representation to illustrate the concept.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.5
Intermediate Complex-5.2
Products-10.8

Advanced Theoretical Concepts in Benzonitrile Reactivity

Theoretical and computational chemistry offer powerful tools to predict and understand the reactivity and properties of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard.

Conceptual DFT Indices for Reactivity Prediction

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Hardness (η) and Softness (S): Measure the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)): Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Without specific computational studies on this compound, a data table of these values cannot be generated. Such a table would typically be populated with values calculated using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods are vital for predicting the NLO properties of molecules. The key parameters include:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response.

Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which can lead to a large change in dipole moment upon excitation. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating, while the nitrile (-CN) group is electron-withdrawing. The fluorine (-F) atom has a dual role, exhibiting both inductive electron-withdrawing and resonance electron-donating effects. The interplay of these substituents on the benzene ring of this compound would be expected to influence its NLO properties.

However, in the absence of published computational results for this compound, a data table detailing its dipole moment, polarizability, and hyperpolarizability components cannot be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of 4-Amino-5-fluoro-2-methoxybenzonitrile is a direct consequence of the interplay between the electron-donating and electron-withdrawing characteristics of its substituents. The amino, fluoro, methoxy (B1213986), and nitrile groups each exert distinct electronic influences that modulate the electron density of the aromatic ring and dictate its susceptibility to chemical transformations.

The electronic character of the aromatic ring in this compound is finely tuned by the cumulative effects of its substituents. Each group contributes through inductive (field) and resonance effects, which can either donate or withdraw electron density from the benzene (B151609) ring.

Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). In halogens, the inductive effect typically dominates, making the fluoro group a net deactivator of the ring for electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.

Amino Group: The amino group is a powerful activating group. It exerts a strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the ring, and a weaker electron-withdrawing inductive effect (-I). The resonance effect is overwhelmingly dominant, significantly increasing the electron density of the ring, particularly at the positions ortho and para to it.

Methoxy Group: The methoxy group behaves similarly to the amino group but is a less potent activator. It has a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). uba.ar The net result is activation of the aromatic ring, enhancing reactivity towards electrophiles. uba.ar

The nitrile group (-CN) is a strong electron-withdrawing group through both induction (-I) and resonance (-R), deactivating the ring towards electrophilic attack and activating it for nucleophilic aromatic substitution (SNAr). The combination of these groups creates a complex electronic environment where the amino and methoxy groups donate electron density, counteracting the withdrawing effects of the fluoro and nitrile groups.

Table 1: Summary of Substituent Electronic Effects
Substituent GroupInductive Effect (I)Resonance Effect (R)Overall Effect on Ring for Electrophilic Substitution
Amino (-NH₂)-I (Weakly Withdrawing)+R (Strongly Donating)Strongly Activating
Methoxy (-OCH₃)-I (Moderately Withdrawing)+R (Strongly Donating)Strongly Activating
Fluoro (-F)-I (Strongly Withdrawing)+R (Weakly Donating)Weakly Deactivating
Nitrile (-CN)-I (Strongly Withdrawing)-R (Strongly Withdrawing)Strongly Deactivating

The electronic and steric properties of the substituents are crucial in determining the outcome of chemical reactions. researchgate.net They influence which reaction pathway is favored and the regioselectivity of the transformation.

Electronic Influences: The powerful electron-donating amino and methoxy groups strongly activate the ring for electrophilic substitution. The directing effects of all substituents must be considered. The amino group directs ortho and para. The methoxy group also directs ortho and para. The fluoro group, although deactivating, is also an ortho, para director. The positions on the ring are therefore highly differentiated in terms of electron density, allowing for selective transformations. Conversely, the presence of the electron-withdrawing nitrile and fluoro groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by these groups. rsc.org

Steric Influences: Steric hindrance plays a significant role in reaction selectivity. nih.govnih.gov The methoxy group, located at the C2 position adjacent to the nitrile group, can sterically hinder the approach of reagents to the C1 (nitrile-bearing) and C3 positions. This steric crowding can influence the regioselectivity of a reaction, favoring attack at less hindered sites. researchgate.net For example, in reactions involving the nitrile group, the bulky methoxy neighbor might modulate its reactivity or direct the approach of a reactant. This interplay between steric and electronic factors allows for precise control over reaction outcomes. researchgate.net

Correlation of Molecular Features with Desired Academic Outcomes

The unique arrangement of functional groups in this compound makes it a valuable building block for creating more complex molecules with specific functionalities, catering to needs in both synthetic chemistry and material science.

This compound is a versatile intermediate in organic synthesis. chemimpex.com Its functional groups serve as handles for a wide array of chemical modifications, enabling the construction of complex molecular scaffolds, particularly heterocyclic systems.

Heterocycle Synthesis: The ortho relationship between the amino group and the fluorine atom is particularly useful for synthesizing fused heterocyclic systems. For example, the amino group can act as a nucleophile to displace the adjacent fluorine via an intramolecular SNAr reaction after being transformed into another functional group. Similarly, this compound can be a precursor for fluorinated pyrimidines and pyrazoles, which are important in medicinal chemistry. nih.gov

Multi-component Reactions: The diverse reactivity of the functional groups allows the molecule to participate in multi-component reactions, where several starting materials combine in a single step to form a complex product. This approach is efficient for building libraries of compounds for screening purposes. mdpi.com

Cross-Coupling Reactions: The fluoro substituent can potentially participate in certain cross-coupling reactions, although it is less reactive than heavier halogens. researchgate.net The amino group can also be transformed into other functionalities (e.g., a diazonium salt) to enable a broader range of coupling chemistries.

Table 2: Potential Synthetic Transformations of Functional Groups
Functional GroupPotential Reaction TypeResulting Structure/Use
Amino (-NH₂)Diazotization, Acylation, AlkylationEnables Sandmeyer reactions, protection, or further functionalization.
Nitrile (-CN)Hydrolysis, Reduction, CyclizationForms carboxylic acids, amines, or can be a key part of heterocycle formation. nih.gov
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Allows for the introduction of various nucleophiles (O, N, S-based).
Aromatic RingElectrophilic Aromatic SubstitutionFurther substitution on the ring, directed by existing groups.

The structural features of this compound are also relevant to the design of advanced materials. The combination of a rigid aromatic core with polar and fluorinated substituents can lead to desirable properties.

Specialty Polymers: Fluorinated aromatic compounds are often used to create polymers with enhanced thermal stability and chemical resistance. chemimpex.com The polarity introduced by the amino, methoxy, and nitrile groups can improve intermolecular interactions, potentially leading to materials with specific mechanical or processing properties.

Organic Electronics: Benzonitrile (B105546) derivatives are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs). ossila.com The electron-withdrawing nitrile group can help tune the electron-transporting properties of a material. The specific substitution pattern on the ring in this compound could be exploited to fine-tune the electronic energy levels (HOMO/LUMO) of larger conjugated systems, which is a key design principle for creating efficient emitters or charge-transport materials. ossila.com The presence of fluorine can also enhance the thermal stability and operational lifetime of such devices. ossila.com

Applications of 4 Amino 5 Fluoro 2 Methoxybenzonitrile in Advanced Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 4-Amino-5-fluoro-2-methoxybenzonitrile makes it an ideal starting point for constructing larger, more complex molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds and other multifunctional structures.

Precursor for Nitrogen-Containing Heterocycles (e.g., quinazolines, pyrimidines, pyrazoles, triazoles)

The ortho-disposition of the amino and cyano groups is a classic structural motif that enables the efficient formation of fused nitrogen-containing heterocyclic rings, which are core components of many biologically active compounds.

Quinazolines: The this compound framework is a key precursor for quinazoline (B50416) derivatives, a class of compounds with significant therapeutic applications, including anticancer agents. The synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) relies on intermediates derived from the closely related 2-nitrobenzonitrile (B147312) scaffold. The synthetic process typically involves the reduction of the nitro group to an amine, yielding the 4-amino-benzonitrile core, which then undergoes cyclization to form the quinazolinone ring system.

Pyrimidines: This compound serves as a critical building block in the synthesis of complex fused pyrimidine (B1678525) systems, such as pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov In published synthetic routes, the precursor, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is coupled with other heterocyclic intermediates. nih.gov The nitro group is subsequently reduced to an amine, providing the necessary functionality for the final cyclization and elaboration into potent EGFRL858R/T790M inhibitors. nih.gov This highlights the compound's role in creating targeted cancer therapeutics.

Pyrazoles and Triazoles: The vicinal amino and nitrile groups make this compound a suitable precursor for the synthesis of fluorinated pyrazoles and triazoles, although direct literature examples for this specific starting material are less common. nih.govnih.govmdpi.comresearchgate.net General synthetic strategies show that o-aminonitriles can react with hydrazines to yield aminopyrazoles. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org Similarly, the amino group can be diazotized and converted to an azide (B81097), which can then undergo intramolecular cyclization or react with other components to form a triazole ring. researchgate.netresearchgate.netnih.govfrontiersin.org The presence of the fluorine and methoxy (B1213986) substituents offers a way to modulate the electronic and steric properties of the final heterocyclic products.

Role in Multifunctional Compound Construction

Beyond simple heterocycle formation, this compound is integral to the modular construction of highly complex and multifunctional molecules. Its structure provides a stable scaffold onto which various other functionalities can be appended.

A prime example is its use in the synthesis of novel thieno[2,3-d]pyrimidine derivatives designed as EGFR kinase inhibitors. nih.gov The synthesis involves a multi-step process where the 4-fluoro-2-methoxy-5-nitroaniline precursor is first linked to a thienopyrimidine core. nih.gov Subsequent reactions modify other parts of the molecule, followed by the crucial reduction of the nitro group to the amine. This amine then serves as an anchor point for adding various side chains via acylation, ultimately yielding a library of potent and selective drug candidates. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

Table 1: Role in the Synthesis of Thieno[2,3-d]pyrimidine EGFR Inhibitors nih.gov
Synthetic StepReactant/IntermediatePurpose
Coupling Reaction4-fluoro-2-methoxy-5-nitroanilineIntroduces the substituted aniline (B41778) scaffold.
Side Chain AdditionVarious aliphatic aminesAdds diversity to the molecule for SAR studies.
ReductionFe, NH₄Cl or Fe, HClConverts the nitro group to the essential amino group.
AcylationVarious acyl chloridesAdds the final side chain to the newly formed amino group, completing the target molecule.

Utilization in Specialty Chemical and Material Science Development

The unique electronic properties conferred by the fluorine and methoxy substituents suggest potential applications in material science.

Contribution to Novel Materials (e.g., OLED intermediates)

While substituted benzonitriles and aromatic amines are classes of molecules often investigated for their optoelectronic properties, specific research detailing the application of this compound as an intermediate for Organic Light Emitting Diodes (OLEDs) is not prominent in the reviewed literature. However, related low molecular weight materials containing aminobenzylidene malononitrile (B47326) fragments have been synthesized and shown to have efficient solid-state emission and have been incorporated into OLED devices. rsc.orgresearchgate.netnih.gov This suggests that with appropriate derivatization, the this compound core could potentially be developed into novel materials for electronic applications.

Radiopharmaceutical Precursor Development

The presence of a fluorine atom on the aromatic ring makes this compound a molecule of interest for applications in nuclear medicine, specifically for Positron Emission Tomography (PET).

Applications in ¹⁸F-Labeling for Positron Emission Tomography (PET) Tracers

PET is a powerful molecular imaging technique that relies on tracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable half-life (109.8 min) and low positron energy. nih.gov Aromatic molecules containing a stable fluorine-19 (¹⁹F) atom are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers.

Bioorthogonal Chemistry and Chemoselective Transformations

Currently, there is no publicly available scientific literature detailing the direct application of this compound in the fields of bioorthogonal chemistry or chemoselective transformations. While this compound possesses reactive functional groups—an amine, a nitrile, a fluoro, and a methoxy group—that could theoretically be exploited in complex chemical syntheses, its specific use as a tool or substrate in bioorthogonal or chemoselective reactions has not been documented in peer-reviewed research.

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. Similarly, chemoselective transformations are reactions that selectively target one functional group in the presence of others.

A thorough review of chemical databases and scientific search engines did not yield any studies where this compound is used to construct bioorthogonal probes, nor as a substrate in reactions demonstrating specific chemoselectivity for one of its functional groups over the others in a biological context.

Therefore, a detailed discussion, including data tables and research findings on the application of this compound in these advanced chemical synthesis areas, cannot be provided at this time. Further research and publication in this specific area would be required to elaborate on its potential roles.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

Future research into the synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile will likely prioritize the development of novel, environmentally benign methods that align with the principles of green chemistry. Traditional synthetic routes for benzonitriles can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.netrsc.org Therefore, exploring greener alternatives is a critical area of investigation.

One promising approach is the application of biocatalysis . The use of enzymes, such as nitrilases, offers a mild and highly selective alternative for the synthesis of aromatic nitriles. nih.govnih.gov Nitrilases can directly convert nitriles to the corresponding carboxylic acids and ammonia (B1221849), and their application in reverse could provide a green route to nitrile synthesis. nih.gov Research could focus on engineering or discovering nitrilases that are effective for the specific substitution pattern of this compound. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and economic viability of the process. nih.gov

Another avenue for green synthesis is the use of photoredox catalysis . This technique utilizes visible light to initiate chemical reactions under mild conditions, often with high selectivity. researchgate.netbeilstein-journals.org The development of a photoredox-catalyzed synthesis of this compound could significantly reduce the energy consumption and hazardous waste associated with traditional methods. researchgate.net

Furthermore, the use of ionic liquids as recyclable reaction media and catalysts presents a viable green chemistry approach. researchgate.netrsc.org Ionic liquids can offer unique solubility and catalytic properties, potentially leading to higher yields and easier product separation in the synthesis of benzonitrile (B105546) derivatives. researchgate.netrsc.org Research in this area could focus on designing task-specific ionic liquids tailored for the synthesis of this compound.

A comparative overview of potential green synthesis strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste. nih.govnih.govEnzyme discovery and engineering for specific substrate.
Photoredox Catalysis Use of visible light, mild conditions, energy efficiency. researchgate.netbeilstein-journals.orgDevelopment of suitable photocatalysts and reaction conditions.
Ionic Liquids Recyclable, tunable properties, potentially improved yields. researchgate.netrsc.orgDesign of task-specific ionic liquids for the synthesis.

Expansion of Derivatization Strategies for Enhanced Functionality

The functional groups present in this compound, namely the amino, fluoro, methoxy (B1213986), and nitrile moieties, offer multiple sites for derivatization. Future research should explore the systematic modification of these groups to generate a library of novel compounds with enhanced or entirely new functionalities.

The amino group is a prime target for derivatization. It can be acylated, alkylated, or used as a handle to introduce a wide range of substituents. For instance, the synthesis of novel amide or sulfonamide derivatives could lead to compounds with interesting biological activities. The nitrile group also offers a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up further avenues for derivatization.

The development of efficient and selective derivatization strategies will be crucial. This could involve the use of modern synthetic methodologies, such as click chemistry or multicomponent reactions, to rapidly generate a diverse set of derivatives. The goal would be to systematically explore the structure-activity relationships of these new compounds, potentially leading to the discovery of novel therapeutic agents or functional materials.

Advanced Computational Modeling for Predictive Design of Derivatives

To guide the synthetic efforts in derivatization, advanced computational modeling techniques can be employed for the predictive design of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful in silico tools that can help to identify the key structural features responsible for a desired biological activity. nih.govleidenuniv.nldovepress.com

QSAR studies involve the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govleidenuniv.nl By applying QSAR to a set of known this compound derivatives, it would be possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov

Pharmacophore modeling, on the other hand, focuses on identifying the three-dimensional arrangement of essential features in a molecule that are responsible for its interaction with a biological target. dovepress.com A pharmacophore model for a specific target could be used to virtually screen large databases of compounds, including novel derivatives of this compound, to identify potential hits. dovepress.com

The integration of these computational approaches into the research workflow can significantly accelerate the discovery of new functional molecules derived from this compound.

Integration with Emerging Chemical Technologies and Methodologies

The future of chemical synthesis and development is increasingly being shaped by emerging technologies that offer enhanced control, efficiency, and safety. The production and application of this compound and its derivatives would benefit greatly from the adoption of these new methodologies.

Continuous flow chemistry is one such technology that is revolutionizing the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.comlifescienceintegrates.com Performing reactions in a continuous flow system, rather than in traditional batch reactors, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of multiple reaction steps. nih.govmdpi.com The development of a continuous flow synthesis for this compound could lead to a more efficient, scalable, and safer manufacturing process. lifescienceintegrates.com The use of microreactors in this context could further enhance reaction control and efficiency. researchgate.netchimia.ch

The potential impact of these emerging technologies on the future research of this compound is summarized in Table 2.

Emerging TechnologyPotential Impact
Continuous Flow Chemistry More efficient, scalable, and safer synthesis. nih.govmdpi.com
Microreactors Enhanced reaction control and efficiency. researchgate.netchimia.ch
Artificial Intelligence (AI) Predictive synthesis planning and de novo molecular design. acs.orgnih.gov

Q & A

(Basic) What are the recommended synthetic routes for 4-Amino-5-fluoro-2-methoxybenzonitrile?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:

Halogenation and Methoxy Introduction : Start with a fluorobenzonitrile precursor. Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80–100°C under inert atmosphere) .

Amination : Install the amino group using catalytic Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos ligand, and NH₃·BH₃ in toluene at 110°C) to ensure regioselectivity at the 4-position .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields high-purity product (>95% by HPLC).

(Basic) How to characterize this compound using spectroscopic methods?

Methodological Answer:
Key analytical techniques include:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm in ¹H; δ ~55 ppm in ¹³C) and amino protons (δ ~5.2 ppm, broad singlet in ¹H). The nitrile group appears as a sharp peak (δ ~110–120 ppm in ¹³C) .
  • ¹⁹F NMR : Fluorine at the 5-position shows a distinct singlet (δ ~-115 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and amino (N-H stretch ~3350–3450 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 181.1 (calculated for C₈H₇FN₂O).

(Advanced) How to optimize reaction conditions to minimize by-products in fluorinated benzonitrile synthesis?

Methodological Answer:
By-product formation (e.g., di-aminated or over-oxidized species) can be mitigated by:

  • Temperature Control : Lowering reaction temperatures during amination (e.g., 90°C instead of 110°C) reduces competing side reactions .
  • Catalyst Screening : Use Pd₂(dba)₃ with sterically hindered ligands (e.g., DavePhos) to improve selectivity for mono-amination .
  • Solvent Optimization : Polar aprotic solvents like DMAc enhance solubility of intermediates, reducing aggregation-driven side reactions .
  • In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before by-product accumulation.

(Advanced) How to resolve discrepancies in spectral data for structural confirmation?

Methodological Answer:
Discrepancies (e.g., unexpected ¹⁹F NMR shifts or MS fragmentation patterns) require:

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated ¹⁹F chemical shifts using Gaussian 16/B3LYP/6-311++G(d,p)) .
  • X-Ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction (e.g., confirming methoxy orientation at C2) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish amino vs. nitrile nitrogen signals in NMR .

(Advanced) What computational methods predict the reactivity of substituents in fluorinated benzonitriles?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps. For this compound, the amino group activates the ring for electrophilic substitution at C3/C6, while fluorine deactivates C5 .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to predict regioselectivity in cross-coupling reactions .
  • Hammett Analysis : Quantify substituent effects (σₚ values: -NH₂ = -0.66, -F = +0.06) to rationalize reaction rates in nucleophilic aromatic substitution .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation of the nitrile group .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the methoxy group .
  • Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity retention (>90% after 12 months under recommended conditions) .

(Advanced) How to analyze competing reaction pathways in fluorinated benzonitrile derivatives?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in amination reactions (e.g., Pd-aryl complex formation vs. reductive elimination) .
  • Isotope Effects : Compare reaction rates of ¹⁴NH₃ vs. ¹⁵NH₃ to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • High-Throughput Screening : Test 96 reaction conditions (varying catalysts, bases, solvents) to map selectivity trends using Design of Experiments (DoE) software .

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